Dimethyl d-tartrate

Catalog No.
S1507281
CAS No.
13171-64-7
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl d-tartrate

CAS Number

13171-64-7

Product Name

Dimethyl d-tartrate

IUPAC Name

dimethyl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m0/s1

InChI Key

PVRATXCXJDHJJN-IMJSIDKUSA-N

SMILES

COC(=O)C(C(C(=O)OC)O)O

Canonical SMILES

COC(=O)C(C(C(=O)OC)O)O

Isomeric SMILES

COC(=O)[C@H]([C@@H](C(=O)OC)O)O

Chiral Synthesis:

Dimethyl D-tartrate is a valuable chiral building block in organic synthesis, particularly for the preparation of other chiral compounds. Its chiral center, the carbon atom with four different substituents, allows for the introduction of chirality into other molecules. Researchers can utilize this property to synthesize various enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and natural products [, ].

Asymmetric Catalysis:

Dimethyl D-tartrate can act as a ligand in asymmetric catalysis, influencing the reaction rate and favoring the formation of one enantiomer over another. This application is crucial in the development of new drugs and other chiral molecules, where specific enantiomers often exhibit distinct biological activities [, ].

Material Science:

Recent research explores the potential of dimethyl D-tartrate in the development of novel materials. For instance, studies have investigated its use in the synthesis of chiral ionic liquids, which hold promise for applications in separation science, drug delivery, and catalysis [, ].

Dimethyl d-tartrate is an organic compound with the molecular formula C₆H₁₀O₆. It is a diester derived from tartaric acid, specifically the d-enantiomer. This compound exists as a colorless liquid or crystalline solid and is known for its chiral properties, making it useful in asymmetric synthesis. Dimethyl d-tartrate is often utilized in various

  • Toxicity: Limited data exists on the specific toxicity of DMT. However, it's recommended to handle it with care as it's an organic compound [].
  • Flammability: DMT is likely flammable based on its organic structure. Proper handling and storage procedures are necessary [].

  • Asymmetric Synthesis: It is commonly used as a chiral auxiliary in asymmetric synthesis, particularly in the Sharpless epoxidation process, where it helps produce enantiomerically enriched compounds.
  • Formation of TADDOL Ligands: Dimethyl d-tartrate can be transformed into TADDOL (tartaric acid-derived diols) ligands, which are valuable in catalysis and asymmetric synthesis .
  • Esterification: The compound can undergo esterification reactions with various alcohols to form different esters, which may exhibit unique properties and reactivities.

Dimethyl d-tartrate has shown potential biological activities, particularly in the context of its chiral nature. Some studies suggest that it may have:

  • Antioxidant Properties: Certain derivatives of dimethyl d-tartrate exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects: Research indicates that compounds derived from dimethyl d-tartrate may possess antimicrobial properties, making them candidates for pharmaceutical applications.

Several methods are employed to synthesize dimethyl d-tartrate:

  • Direct Esterification: Tartaric acid can be reacted with methanol in the presence of an acid catalyst to yield dimethyl d-tartrate.
  • Transesterification: Dimethyl tartrate can be produced by transesterifying other tartrates (like diethyl tartrate) with methanol under acidic or basic conditions.
  • Biocatalytic Methods: Enzymatic processes using lipases have been explored for synthesizing dimethyl d-tartrate, providing an environmentally friendly alternative.

Dimethyl d-tartrate finds applications across various fields:

  • Chiral Auxiliary: Its primary application lies in asymmetric synthesis as a chiral auxiliary, facilitating the production of enantiomerically pure compounds.
  • Catalyst Development: It serves as a precursor for various ligands used in catalysis, particularly in metal-catalyzed reactions.
  • Food and Beverage Industry: Its esters are sometimes used as flavoring agents due to their fruity aroma.

Interaction studies involving dimethyl d-tartrate have focused on its role as a ligand in coordination chemistry. It forms complexes with transition metals, influencing their catalytic properties. Research has indicated that these metal-dimethyl d-tartrate complexes can enhance the selectivity and efficiency of various catalytic processes.

Dimethyl d-tartrate shares structural similarities with several other compounds derived from tartaric acid or its derivatives. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Dimethyl d-tartrateC₆H₁₀O₆Chiral diester; used extensively as a chiral auxiliary
Diethyl tartrateC₈H₁₄O₆Ethyl ester; less commonly used in asymmetric synthesis
Methyl tartrateC₅H₈O₄Simpler structure; limited applications compared to dimethyl
Tartaric AcidC₄H₆O₆Parent compound; lacks the ester functionality

Dimethyl d-tartrate stands out due to its specific chiral configuration and its extensive utility in asymmetric synthesis, making it a valuable compound in both academic research and industrial applications.

XLogP3

-1

Other CAS

5057-96-5
13171-64-7

Wikipedia

Dimethyl (2S,3S)-2,3-dihydroxybutanedioate

Dates

Modify: 2023-08-15

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